Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate
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Description
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is involved in the synthesis of various heterocyclic compounds. It's used in reactions with 1,3-dicarbonyl compounds to form thieno[3,4-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry and material science (Ryndina et al., 2002).
Dye Synthesis and Textile Applications
This chemical is a key intermediate in the synthesis of disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes provide varied shades with good fastness properties on polyester fabric, making them valuable in the textile industry (Iyun et al., 2015).
Anticancer Activity
A derivative of this compound, namely ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylhiophene-2-carboxylate, showed potential anticancer activity. It demonstrated significant effectiveness against several tumor cell lines including breast adenocarcinoma and non-small cell lung cancer, indicating its potential as a therapeutic agent in cancer treatment (Mohareb et al., 2016).
Fluorescence Property Study
Research has been conducted to explore the novel fluorescence properties of derivatives of this compound, potentially making them suitable for applications in fluorescence microscopy and imaging techniques (Pusheng, 2009).
Development of Novel Dyes
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is instrumental in the development of novel monoazo dyes. These dyes have potential applications in various industries, including textiles and printing (Karcı & Karcı, 2012).
Tumor Cell Selectivity
A related compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, exhibits pronounced anti-proliferative activity and tumor cell selectivity, highlighting its potential in targeted cancer therapy (Thomas et al., 2017).
Antimicrobial and Antioxidant Studies
Derivatives of this compound have shown promising antimicrobial and antioxidant activities, which can be of significant interest in the development of new pharmaceuticals and healthcare products (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJKISFONNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate |
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